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Compound of Interest

Compound Name: Pterulone

Cat. No.: B15576825

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the total synthesis of
Pterulone and its analogues, potent antifungal agents. The information compiled herein is
sourced from peer-reviewed scientific literature and is intended to guide researchers in the
replication and further development of these compounds.

Introduction

Pterulone is a naturally occurring halogenated antibiotic isolated from the Pterula species of
fungi. It exhibits significant antifungal properties and acts as an inhibitor of NADH:ubiquitone
oxidoreductase (complex I) in the mitochondrial respiratory chain.[1][2] Its unique 1-benzoxepin
core structure and biological activity have made it an attractive target for total synthesis and the
development of analogues to explore structure-activity relationships. This document outlines
two prominent synthetic strategies and the biological evaluation of the resulting compounds.

Synthetic Strategies

Two effective strategies for the synthesis of the Pterulone core structure, the 1-benzoxepin
skeleton, have been reported. The first employs a ring-closing metathesis (RCM) reaction as
the key step, while the second builds the ring system from sulfonyl-containing intermediates.

Strategy 1: Ring-Closing Metathesis (RCM) Approach
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This approach utilizes a ruthenium-catalyzed RCM to form the seven-membered 1-benzoxepin
ring. The synthesis commences from commercially available methyl 4-hydroxybenzoate and
proceeds through several steps to yield the key diene precursor for the RCM reaction.[3]

A visual representation of this synthetic workflow is provided below.
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Caption: Synthetic workflow for Pterulone analogues via Ring-Closing Metathesis.
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Strategy 2: Sulfonyl-Containing Intermediates Approach

An alternative and efficient synthesis of Pterulone, Pterulone B, and other analogues starts
from readily available 1-benzoxepine sulfonyl-containing intermediates.[4][5] This method
allows for the rapid construction of the 1-benzoxepin skeleton.[6]

Experimental Protocols

The following are detailed protocols for key reactions in the RCM synthesis of Pterulone
analogues.[3]

Protocol 1: Synthesis of Methyl 3-(2-propenyl)-4-(2-propenyloxy)benzoate (6)
» Start with methyl 4-hydroxybenzoate.

o Perform two successive reactions with allyl bromide and potassium carbonate (K2COs) in
dimethylformamide (DMF) at room temperature.

o The overall yield for this two-step process is 89%.

Protocol 2: Ring-Closing Metathesis to form Methyl 2,5-Dihydro-1-benzoxepine-7-carboxylate
(8)

Dissolve 0.58 g (2.5 mmol) of the diene precursor (6) in 400 mL of dichloromethane
(CH2CL2).

Add 0.23 g (0.25 mmol) of Grubbs' catalyst (7) to the stirred solution at room temperature.

Allow the reaction to proceed for 3 hours.

Concentrate the reaction mixture under reduced pressure to obtain the product.

The yield for this step is 91%.

Protocol 3: Epoxidation of the Benzoxepine Ring (9)

» Dissolve 283 mg (1.39 mmol) of the benzoxepine (8) in 25 mL of a 1:1 mixture of CH2Clz> and
acetone.
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Add 40.0 mg (0.15 mmol) of 18-crown-6 and a solution of 1.20 g (14.4 mmol) of sodium
bicarbonate (NaHCOs) in 10 mL of water.

Cool the mixture to 0 °C.
Add a solution of 1.85 g (3.00 mmol) of Oxone in 10 mL of water dropwise.
Stir the reaction mixture vigorously at 0 °C for 16 hours.

Quench the reaction with an excess of saturated aqueous sodium thiosulfate (Na2S20s) and
saturated aqueous NaHCOs for 30 minutes.

Extract the product with CHzCl-.

Wash the combined organic layers with brine, dry, and evaporate the solvent.

Protocol 4: Swern Oxidation to form Methyl 3-Oxo-2,3-dihydro-1-benzoxepine-7-carboxylate
(11)

To a stirred solution of 0.5 mL of oxalyl chloride ((COCI)2) in 10 mL of CH2ClIz, cooled to -78
°C, add 0.65 mL of dimethyl sulfoxide (DMSO).

After 2 minutes, add a solution of 250 mg (1.14 mmol) of the alcohol intermediate (10) in 8
mL of a 3:1 mixture of CH2Cl2/DMSO dropwise and continue stirring for 15 minutes.

Add 4.2 mL of triethylamine (EtsN) to the reaction mixture and allow it to warm to room
temperature.

Dilute with ice-cold water.
Extract the product with CH2Cl-.

Wash the combined organic layers with brine, dry, and evaporate the solvent.

Protocol 5: Wittig Reaction to introduce the Chloromethylene Group (12)

To a stirred solution of 1.09 g (3.00 mmol) of (chloromethyl)triphenylphosphonium chloride in
15 mL of toluene, add 5.2 mL of 0.5 M potassium bis(trimethylsilyl)Jamide (KHMDS) in
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toluene dropwise.

 Stir the mixture at room temperature for 30 minutes and then cool to 0 °C.

e Add a solution of 212 mg (0.972 mmol) of the ketone intermediate (11) in 10 mL of toluene
dropwise over 10 minutes.

 Allow the mixture to warm to room temperature and stir for an additional 30 minutes.

 Dilute the reaction mixture with tert-butyl methyl ether, wash with brine, dry, and evaporate
the solvent.

Biological Activity

The synthesized Pterulone analogues have been evaluated for their antimicrobial and
antifungal activities.

Antimicrobial Activity

The inhibitory effects of several synthetic Pterulone analogues were tested against the yeasts
Rhodotorula glutinis and Saccharomyces cerevisiae.[3] The results are summarized in the table

below.
Compound Concentration Relativ-e -Growth of Relative-G-rowth of
(ng/mL) R. glutinis (%) S. cerevisiae (%)

-1 50 5.5 89

100 <1 =1

Z-3 50 58 o1

100 40 84

Z-13 50 96 o1

100 65 87

Data sourced from Angewandte Chemie International Edition, 2001.[3]
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Of the compounds tested, the alcohol Z-1 demonstrated significant inhibitory activity,
particularly against R. glutinis.[3]

Antifungal Activity Against Phytopathogenic Fungi

Pterulone and its analogues have also been tested against a range of phytopathogenic fungi.
Pterulone (2) showed excellent control of all tested fungi at a concentration of 50 ppm.[6] The
ethyl ester analogue (14) also exhibited activity nearly as potent as Pterulone. In contrast,
other analogues, such as the aldehyde (15), were found to be poorly to moderately active.[6]
These findings highlight the importance of the chlorovinyl moiety for fungicidal activity.[6]

Mechanism of Action and Signaling Pathways

Pterulone and the related compound Pterulinic acid are known inhibitors of the mitochondrial
NADH:ubiquinone oxidoreductase (complex I).[1] This inhibition disrupts the electron transport
chain, a critical pathway for cellular respiration in eukaryotes.

Mitochondrial Electron Transport Chain
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(NADH:ubiquinone oxidoreductase)
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Caption: Inhibition of Complex | by Pterulone.

While the direct signaling pathways affected by Pterulone downstream of complex | inhibition
are not fully elucidated, related compounds offer insights. For instance, pterostilbene, a
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structural analogue of resveratrol, has been shown to exert anti-inflammatory effects by
inhibiting the p38 MAP kinase cascade.[7] This pathway is a major regulator of inflammatory
cytokine synthesis.[7]

Potential Anti-inflammatory Pathway
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Caption: Potential anti-inflammatory action via p38 MAPK inhibition.

Further research is required to determine if Pterulone and its analogues engage similar anti-
inflammatory signaling pathways.

Conclusion

The total synthesis of Pterulone and its analogues has been successfully achieved through
various efficient synthetic routes. The biological evaluation of these compounds has confirmed
their potent antifungal activity, underscoring the importance of the 1-benzoxepin core and the
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chlorovinyl moiety. The primary mechanism of action involves the inhibition of complex | of the
mitochondrial respiratory chain. These detailed protocols and data provide a solid foundation
for researchers to further explore the therapeutic potential of this promising class of natural
products.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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